4-Cyclopropyl-6-methyl-5-pyrimidinamine
Description
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4-cyclopropyl-6-methylpyrimidin-5-amine |
InChI |
InChI=1S/C8H11N3/c1-5-7(9)8(6-2-3-6)11-4-10-5/h4,6H,2-3,9H2,1H3 |
InChI Key |
IXRHWFLCOHPBSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=N1)C2CC2)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Substitutions
One common approach begins with substituted anilines, such as 3-bromo-2-methyl-aniline derivatives, which are modified to introduce the cyclopropyl group. For example:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| (a) | 3-bromo-2-methyl-aniline + (1-ethoxycyclopropoxy)-trimethylsilane | Reflux in MeOH with acetic acid overnight | Quantitative | Formation of 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline |
| (b) | Reduction with borane THF complex | 0°C to reflux, 18 h | Quantitative | Converts methoxycyclopropyl to cyclopropyl amine |
These steps effectively install the cyclopropyl substituent on the aniline nitrogen, setting the stage for further ring construction.
Pyrimidine Ring Construction
The pyrimidine ring is typically constructed via cyclization reactions involving the substituted aniline and appropriate carbonyl or nitrile precursors. For example, conversion of substituted anilines to quinolinone or related heterocycles through reaction with oxalyl chloride and aluminum trichloride can be used to form fused ring systems:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| (c) | 3-bromo-N-cyclopropyl-2-methyl-aniline + oxalyl chloride | Reflux in Et2O, 18 h | 21% | Formation of 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione |
| (d) | Oxidative cleavage with H2O2, NaOH | Room temperature, 2 h | 99% | Conversion to 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid |
Subsequent transformations involve cyclization with triphosgene and ethyl nitroacetate to form quinolinone derivatives, which are structurally related to pyrimidines and can be further modified to achieve the target compound.
Amination and Final Functionalization
Reduction of nitro groups to amines is a crucial step to introduce the amino functionality at the desired position:
| Step | Reaction | Conditions | Yield | Notes |
|---|---|---|---|---|
| (f) | Reduction of 7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-3-nitro-quinolin-2-one | Sodium hydrosulfite, reflux in EtOH/H2O, 1 h | Quantitative | Produces 3-amino-7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-quinolin-2-one |
This step is essential for obtaining the amino-substituted heterocycle analogous to this compound.
Analytical and Purification Methods
Throughout the synthesis, analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, liquid chromatography-mass spectrometry (LC-MS), and flash chromatography are employed to monitor reaction progress and purify intermediates and final products.
| Technique | Purpose | Details |
|---|---|---|
| TLC | Reaction monitoring | UV light and potassium permanganate staining |
| NMR | Structural elucidation | ^1H and ^13C NMR with COSY and NOE experiments |
| LC-MS | Molecular weight confirmation | Multiple UPLC methods with C18 columns and gradient elution |
| Flash Chromatography | Purification | Silica gel or C18 stationary phases with solvent gradients |
These methods ensure the integrity and purity of the synthesized compound.
Summary Table of Key Synthetic Steps
| Step No. | Intermediate | Reaction Type | Reagents/Conditions | Yield (%) | Key Analytical Data |
|---|---|---|---|---|---|
| 1 | 3-bromo-N-(1-methoxycyclopropyl)-2-methyl-aniline | Cyclopropylation | (1-ethoxycyclopropoxy)-trimethylsilane, MeOH, AcOH, reflux | Quantitative | LC-MS m/z 256.3 [M+H]+ |
| 2 | 3-bromo-N-cyclopropyl-2-methyl-aniline | Reduction | Borane THF complex, 0°C to reflux | Quantitative | LC-MS m/z 226.3 [M+H]+ |
| 3 | 6-bromo-1-cyclopropyl-7-methyl-indoline-2,3-dione | Cyclization | Oxalyl chloride, AlCl3, reflux | 21 | LC-MS m/z 280.3 [M+H]+ |
| 4 | 4-bromo-2-(cyclopropylamino)-3-methyl-benzoic acid | Oxidation | H2O2, NaOH, RT | 99 | LC-MS m/z 270.3 [M+H]+ |
| 5 | 7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-3-nitroquinolin-2(1H)-one | Cyclization | Triphosgene, ethyl nitroacetate, Et3N, 60°C | 27 | LC-MS m/z 339.3 [M+H]+ |
| 6 | 3-amino-7-bromo-1-cyclopropyl-4-hydroxy-8-methyl-quinolin-2-one | Reduction | Sodium hydrosulfite, reflux EtOH/H2O | Quantitative | LC-MS m/z 309 [M+H]+ |
Research Findings and Considerations
- The synthesis involves careful control of reaction conditions such as temperature, atmosphere (nitrogen), and quenching steps to avoid decomposition or side reactions.
- Yields vary significantly depending on the step, with cyclization steps generally showing lower yields due to complexity.
- The cyclopropyl group is introduced early and maintained throughout the synthesis, highlighting its stability under various reaction conditions.
- The amino group is introduced in the later stages via reduction of nitro precursors to ensure selectivity and functional group compatibility.
- Analytical methods are crucial for confirming the structure and purity at each stage, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-methyl-5-pyrimidinamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions typically involve halogenating agents or other nucleophiles.
Major Products Formed
The major products formed from these reactions include hydroxylated and substituted derivatives of this compound .
Scientific Research Applications
4-Cyclopropyl-6-methyl-5-pyrimidinamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its effects on fungal growth and metabolism.
Medicine: Investigated for potential therapeutic applications due to its antifungal properties.
Industry: Widely used in agriculture as a fungicide to protect crops from fungal infections.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-methyl-5-pyrimidinamine involves the inhibition of methionine biosynthesis in fungi . This inhibition disrupts protein synthesis and cell division, leading to the death of the fungal cells . The compound targets specific enzymes involved in the methionine biosynthesis pathway .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Pyrimidine Derivatives
The following table and discussion highlight key structural, functional, and application-based differences between 4-Cyclopropyl-6-methyl-5-pyrimidinamine and related compounds:
Key Observations:
Substituent Positioning :
- The cyclopropyl group in this compound occupies position 4, whereas analogs like compound 13l feature cyclopropyl at position 6 . Positional isomerism significantly impacts steric hindrance and binding affinity in molecular docking studies.
- Functional groups such as amines (e.g., 5-pyrimidinamine) versus carboxylic acids (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid) alter polarity and reactivity. Carboxylic acid derivatives are often intermediates in synthesis, while amines may enhance bioavailability .
Biological Activity: Compound 13l and its analogs (13m, 13n) exhibit iminomethyl and diamine groups, which enhance hydrogen bonding with kinase active sites in docking studies . Hydroxy and chloro substituents (e.g., 6-Chloro-4-hydroxypyrimidine) are associated with antimicrobial activity in other studies, but evidence for this specific compound remains unexplored .
Industrial Applications :
- 2-Chloro-6-methylpyrimidine-4-carboxylic acid is explicitly used in manufacturing and processing, highlighting its role as a synthetic precursor . The absence of reactive groups like chlorine or carboxylic acid in this compound may limit its utility in similar industrial contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
